N-Diphenylmethylglycine
Overview
Description
N,N-Dimethylglycine (DMG) is a derivative of the amino acid glycine with the structural formula (CH3)2NCH2COOH . It can be found in beans and liver, and has a sweet taste . It can be formed from trimethylglycine upon the loss of one of its methyl groups . It is also a byproduct of the metabolism of choline .
Synthesis Analysis
DMG may be prepared by the alkylation of glycine via the Eschweiler–Clarke reaction . In this reaction, glycine is treated with aqueous formaldehyde in formic acid that serves as both solvent and reductant . Hydrochloric acid is added thereafter to give the hydrochloride salt .
Molecular Structure Analysis
The molecular structure of DMG is (CH3)2NCH2COOH . The molecular weight is 103.121 g·mol−1 .
Chemical Reactions Analysis
The rates of reactions of simple alkyl derivatives follow the order tertiary > secondary > primary . This is evident from the data in Table 8-2, which lists the relative rates of hydrolysis of some alkyl bromides .
Physical and Chemical Properties Analysis
DMG is a white crystalline substance with an odorless smell . It has a density of 1.069 g/mL, a melting point of 178 to 182 °C, and a boiling point of 175.2 °C .
Scientific Research Applications
Anti-Inflammatory Activity
N-diphenylmethylglycine derivatives have been studied for their anti-inflammatory properties. Notably, compounds like 3, 4-dichloro-diphenylmethylglycine and 4-fluoro-diphenylmethylglycine demonstrated significant anti-inflammatory activity, surpassing even ibuprofen in certain aspects. These compounds also exhibited lower toxicity, making them promising candidates for pharmaceutical development (Nagatomi et al., 1979).
Synthesis of α-Amino Acids
The synthesis of α-substituted and α,α-disubstituted α-amino acids using controlled alkylation of ethyl N-diphenylmethyleneglycinate has been explored. This method effectively produces mono- and dialkylated glycine esters, contributing to the field of amino acid synthesis (Ezquerra et al., 1993).
Formation of Nanostructures
Diphenylglycine, a close analogue of this compound, has been shown to form spherical nanometric assemblies, displaying significant stability and efficiency. These nanostructures are relevant in the context of materials science and nanotechnology (Reches & Gazit, 2004).
Organometallic Chemistry
Research has been conducted on the preparation and characterization of diphenyllead(IV) and triphenyllead(IV) complexes with N-protected amino acids, including those derived from this compound. These studies contribute to understanding the interactions and potential applications of these complexes in organometallic chemistry (Sandhu & Kaur, 1990).
Properties
IUPAC Name |
2-(benzhydrylamino)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c17-14(18)11-16-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15-16H,11H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJQBBLGTWTOEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00961142 | |
Record name | N-(Diphenylmethyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00961142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40718-29-4 | |
Record name | Glycine, N-(diphenylmethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040718294 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(Diphenylmethyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00961142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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